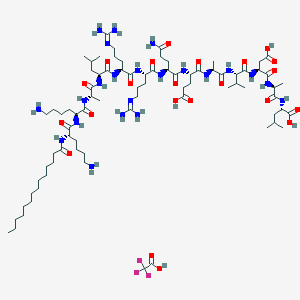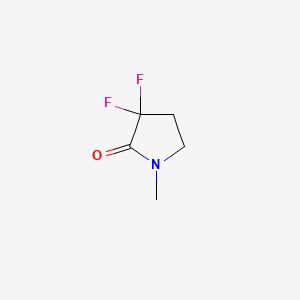
2,4-Dicyanobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dicyanobenzotrifluoride is a chemical compound with the molecular formula C9H3F3N2 . It has an average mass of 196.129 Da and a monoisotopic mass of 196.024826 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two cyanide groups and a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.13 g/mol . It has a topological polar surface area of 47.6 Ų and contains 14 heavy atoms . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Synthesis and Coordination Chemistry
2,4-Dicyanobenzotrifluoride has been instrumental in the synthesis and structure characterization of linear and T-shaped Iron(I) complexes supported by N-heterocyclic carbene (NHC) ligands. The preparation of these complexes involves controlled reduction and halide-abstraction methods, leading to the formation of homoleptic two-coordinate iron(I)-NHC complexes. These complexes exhibit high-spin nature and maintain their coordination structure in solution, highlighting the stability and versatility of this compound derivatives in coordination chemistry (Ouyang et al., 2015).
Luminescence and Material Science
This compound-based compounds have found applications in material science, particularly in luminescence properties. Lanthanide ternary complexes involving this compound derivatives exhibit unique crystal structures and thermoluminescence properties. These complexes form one-dimensional chains that assemble into two-dimensional supramolecular frameworks, showcasing potential in advanced material applications due to their structural and luminescent characteristics (Du et al., 2020).
Photocatalytic Transformations
The donor-acceptor nature of this compound derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), has been exploited in photocatalytic transformations. These compounds serve as powerful organophotocatalysts due to their excellent redox window, chemical stability, and broad applicability in various organic reactions. This highlights the role of this compound derivatives in facilitating environmentally friendly and efficient organic synthesis (Shang et al., 2019).
Organic Synthesis and Functionalization
The regioexhaustive functionalization of phenols and their fluorinated derivatives using organometallic intermediates has been significantly advanced by employing this compound derivatives. This method allows for the synthesis of a wide array of di- or trifluorinated hydroxybenzoic acids, demonstrating the compound's utility in diversifying organic synthesis and enabling the exploration of novel chemical spaces (Marzi et al., 2004).
properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVYAKAXNCOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659324 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1483-43-8 |
Source


|
| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)



![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)

![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)




